molecular formula C14H16N4O5S2 B12758624 Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide CAS No. 124861-90-1

Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide

Cat. No.: B12758624
CAS No.: 124861-90-1
M. Wt: 384.4 g/mol
InChI Key: GGOOYOMHLLBRQZ-UHFFFAOYSA-N
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Description

Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide is a complex organic compound that features a thiazole ring, a butanoic acid moiety, and a sulfonyl hydrazide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide typically involves multiple steps. One common method includes the reaction of 4-oxo-4-(2-thiazolylamino)butanoic acid with 4-methoxybenzenesulfonyl hydrazide under specific conditions. The reaction is often carried out in a solvent such as dry acetonitrile, using coupling agents like N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydroxyl derivatives

Scientific Research Applications

Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: The compound can be used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide involves its interaction with specific molecular targets. The thiazole ring and sulfonyl hydrazide group can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

Uniqueness

Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanoic acid moiety, thiazole ring, and sulfonyl hydrazide group allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

124861-90-1

Molecular Formula

C14H16N4O5S2

Molecular Weight

384.4 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)sulfonylhydrazinyl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C14H16N4O5S2/c1-23-10-2-4-11(5-3-10)25(21,22)18-17-13(20)7-6-12(19)16-14-15-8-9-24-14/h2-5,8-9,18H,6-7H2,1H3,(H,17,20)(H,15,16,19)

InChI Key

GGOOYOMHLLBRQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCC(=O)NC2=NC=CS2

Origin of Product

United States

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